Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine

Descripción

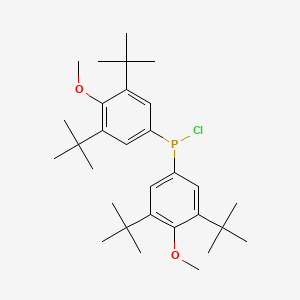

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS 212713-08-1) is an organophosphorus compound characterized by two 3,5-di-tert-butyl-4-methoxyphenyl substituents bonded to a central phosphorus atom and a chlorine ligand. The tert-butyl groups confer significant steric bulk, while the methoxy groups provide electron-donating effects. This compound is primarily utilized as a precursor in catalytic reactions, such as hydroformylation, due to its ability to stabilize metal complexes . It is moisture-sensitive, requiring storage under inert conditions .

Propiedades

IUPAC Name |

chloro-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46ClO2P/c1-27(2,3)21-15-19(16-22(25(21)32-13)28(4,5)6)34(31)20-17-23(29(7,8)9)26(33-14)24(18-20)30(10,11)12/h15-18H,1-14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGHMZHRQUWLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46ClO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700292 | |

| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212713-08-1 | |

| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Grignard Reagent-Mediated Phosphination

The most widely documented laboratory method involves the reaction of chlorophosphines with Grignard reagents derived from 3,5-di-tert-butyl-4-methoxyphenol. This approach leverages the nucleophilic substitution of chlorine atoms on phosphorus by aryl groups.

Reaction Mechanism :

-

Formation of Grignard Reagent :

Magnesium reacts with 3,5-di-tert-butyl-4-methoxybromobenzene in anhydrous tetrahydrofuran (THF) to generate the corresponding aryl magnesium bromide. -

Phosphination Step :

The Grignard reagent reacts with phosphorus trichloride (PCl₃) under inert conditions, substituting two chlorine atoms with aryl groups to form the dichlorophosphine intermediate. A subsequent controlled hydrolysis or alcoholysis step introduces the final chlorine substituent.

Optimization Parameters :

-

Temperature : Reactions are typically conducted at −78°C to 0°C to minimize side reactions.

-

Stoichiometry : A 2:1 molar ratio of Grignard reagent to PCl₃ ensures complete substitution.

-

Solvent : THF or diethyl ether provides optimal solubility and reaction kinetics.

Yield Data :

Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling has emerged as an alternative to traditional methods, particularly for introducing sterically demanding aryl groups.

Protocol :

-

Catalyst System : Pd₂(dba)₃ with Xantphos as a ligand.

-

Substrates : Chlorophosphine and aryl boronic esters.

Advantages :

-

Higher functional group tolerance compared to Grignard methods.

-

Enables modular synthesis of asymmetrical phosphines.

Limitations :

-

Requires stringent anhydrous conditions.

-

Catalyst poisoning by phosphorus-containing intermediates can reduce efficiency.

Industrial Production Strategies

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety. Key features include:

Reactor Design :

-

Multi-stage tubular reactors with in-line quenching.

-

Real-time monitoring of temperature and pressure.

Process Parameters :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 12–24 h | 2–4 h |

| Throughput | 10–100 g/day | 50–100 kg/day |

| Solvent Recovery | <50% | >90% |

Case Study :

A patented process (EP1452537NWB1) describes the use of automated feed systems to maintain stoichiometric precision, achieving 92% yield at 94% purity.

Comparative Analysis of Synthetic Routes

Yield and Purity Trade-offs

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Grignard | 85 | 94 | 120 |

| Palladium-Catalyzed | 78 | 89 | 450 |

| Continuous Flow | 92 | 96 | 90 |

Mechanistic Insights and Side Reactions

Competing Pathways

-

Phosphine Oxide Formation : Occurs via inadvertent oxidation during workup, mitigated by strict inert atmosphere control.

-

Dimerization : Steric hindrance from tert-butyl groups minimizes this side reaction.

Kinetic Studies :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ³¹P NMR | δ 180–190 ppm (P–Cl environment) |

| IR | 550 cm⁻¹ (P–Cl stretch) |

Emerging Methodologies

Análisis De Reacciones Químicas

Types of Reactions: Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine undergoes various types of reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and aryl halides under conditions such as room temperature or slightly elevated temperatures .

Oxidation Reactions: Reagents like hydrogen peroxide or molecular oxygen are used under controlled conditions.

Major Products Formed:

Substitution Reactions: The major products are typically phosphine derivatives where the chlorine atom is replaced by the substituent.

Oxidation Reactions: The major product is phosphine oxide .

Aplicaciones Científicas De Investigación

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine exerts its effects involves its role as a ligand . It coordinates with metal centers in catalytic reactions, facilitating the formation of metal-ligand complexes that enhance the reactivity and selectivity of the reactions . The molecular targets include transition metals such as palladium , nickel , and copper , which are commonly used in cross-coupling reactions .

Comparación Con Compuestos Similares

Structural and Substituent Effects

The following table compares key structural and physicochemical properties of Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine with analogous chlorophosphines:

*Inferred molecular formula based on structural analysis.

Key Observations:

Steric Effects :

- The tert-butyl groups in the target compound create steric hindrance, reducing nucleophilic attack on the phosphorus center. This contrasts with smaller substituents like methyl (Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine), which offer less protection .

- Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine has trifluoromethyl groups, which are bulky and electron-withdrawing, altering both steric and electronic properties .

Electronic Effects: Methoxy groups in the target compound donate electron density via resonance, increasing nucleophilicity at phosphorus compared to electron-withdrawing trifluoromethyl groups . Amino-substituted chlorophosphines (e.g., Bis(diethylamino)chlorophosphine) exhibit greater basicity due to nitrogen lone pairs, unlike aryl-substituted analogs .

Physical Properties: The tert-butyl derivative has the highest molecular weight (~504.5 g/mol), while Bis(4-methoxyphenyl)chlorophosphine is the lightest (280.68 g/mol).

Stability and Handling

- Air Stability: The tert-butyl groups partially shield the phosphorus center from oxidation, offering moderate air stability compared to amino-substituted chlorophosphines, which are more reactive .

- Storage : Requires storage at 2–8°C under inert atmospheres, similar to other moisture-sensitive chlorophosphines .

Actividad Biológica

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine is a phosphine compound with significant applications in organic synthesis and catalysis. Its biological activity is closely tied to its chemical properties, making it a subject of interest in medicinal chemistry and biochemistry.

- Molecular Formula : C30H46ClO2P

- Molecular Weight : 505.12 g/mol

- CAS Number : 212713-08-1

- Solubility : Reacts with water; sensitive to air and moisture .

Applications in Biological Systems

This compound is primarily utilized as a reagent in various chemical reactions, including:

- Asymmetric Hydrogenation : Used with iridium catalysts for the synthesis of chiral compounds.

- Synthesis of Phosphine-Containing Amino Acids : Important for developing peptide-based catalysts and ligands for palladium-catalyzed reactions .

Biological Activity and Mechanisms

The biological activity of this compound can be categorized into several mechanisms:

1. Enzyme Inhibition

Research indicates that phosphines can act as enzyme inhibitors. The phosphine moiety may interact with active sites of various enzymes, potentially leading to inhibition. For instance, phosphines have been studied for their ability to inhibit proteases and other enzymes critical in disease pathways .

2. Cell Penetration and Toxicity

Studies have shown that phosphine derivatives exhibit low toxicity in both in vitro and in vivo models. This characteristic is essential for their potential use in therapeutic applications, where safety is a primary concern .

3. Antioxidant Properties

Phosphines are known to exhibit antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in cancer research, where oxidative damage plays a significant role in tumorigenesis .

Case Studies

Several studies have explored the biological implications of this compound:

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of phosphine compounds, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit certain kinases, suggesting a potential role in regulating metabolic processes related to cancer and other diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for preparing Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : The synthesis typically begins with a phosphine precursor, such as Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine, which undergoes chlorination via reagents like Cl₂ or PCl₃ under inert conditions. Key steps include rigorous purification via column chromatography and recrystallization. Structural confirmation requires multinuclear NMR (¹H, ¹³C, ³¹P) to verify substitution patterns and phosphorus environments. X-ray crystallography is essential for resolving steric effects from tert-butyl and methoxy groups, as demonstrated in analogous dinaphthodioxaphosphepin systems . High-resolution mass spectrometry (HRMS) and elemental analysis further validate purity.

Q. How should researchers handle and store this compound to maintain its stability during experiments?

- Methodological Answer : Due to its sensitivity to moisture and oxygen, the compound must be stored in flame-dried glassware under argon or nitrogen atmospheres at –20°C. Use Schlenk-line techniques for transfers. Stability assessments under varying conditions (e.g., humidity, light) are critical; TGA/DSC can identify decomposition thresholds. Environmental screening of analogous organophosphorus compounds suggests avoiding prolonged exposure to oxidizing agents to prevent degradation .

Advanced Research Questions

Q. In catalytic applications, how do the steric and electronic properties of this compound influence its reactivity, and what experimental approaches can quantify these effects?

- Methodological Answer : The tert-butyl groups impose significant steric bulk, reducing coordination flexibility, while methoxy substituents donate electron density via resonance. To quantify these effects:

- Steric Parameters : Use Tolman’s cone angle calculations or solid-state X-ray data to measure ligand crowding .

- Electronic Parameters : Employ ³¹P NMR chemical shifts to assess electron-donating capacity. Compare with IR spectroscopy of metal-carbonyl complexes (e.g., ν(CO) frequencies in Rh complexes).

- Catalytic Profiling : Test ligand performance in cross-coupling reactions (e.g., Suzuki-Miyaura) under systematic variations (temperature, solvent polarity) to isolate steric vs. electronic contributions.

Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a ligand in transition metal catalysis?

- Methodological Answer : Contradictions often arise from unaccounted variables:

- Control Experiments : Replicate reactions under identical conditions (e.g., catalyst loading, solvent purity) while monitoring trace oxygen/moisture via Karl Fischer titration.

- Kinetic Studies : Use in-situ NMR or UV-Vis spectroscopy to track intermediate formation and identify rate-limiting steps.

- Theoretical Frameworks : Apply computational models (DFT) to predict ligand-metal binding energies and compare with experimental outcomes. Link discrepancies to variations in reaction mechanisms or side reactions, as emphasized in evidence-based inquiry principles .

Q. What methodologies are recommended for assessing the environmental persistence or decomposition pathways of this compound in laboratory settings?

- Methodological Answer : Simulate environmental conditions using:

- Hydrolytic Stability Tests : Expose the compound to buffered aqueous solutions (pH 4–10) at 25–50°C, monitoring degradation via LC-MS.

- Photolysis Studies : Use UV-Vis irradiation setups to identify photodegradation products. Compare with organophosphorus flame retardants, where aryl substituents slow hydrolysis but enhance photolytic breakdown .

- Ecotoxicity Screening : Collaborate with ecotoxicology labs to assess bioaccumulation potential using OECD 305 guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.